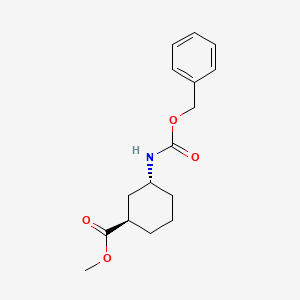![molecular formula C16H15NO4 B11838809 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- CAS No. 56632-95-2](/img/structure/B11838809.png)
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- is a chemical compound known for its significant biological activities. It is a β2-adrenergic receptor agonist, which means it can bind to and activate β2-adrenergic receptors, leading to various physiological effects . This compound also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide in certain cell types .
Vorbereitungsmethoden
The synthesis of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves several steps. One common synthetic route includes the reduction of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroquinone derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to modulate β2-adrenergic receptors makes it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Its anti-inflammatory properties are of interest in the development of new therapeutic agents for inflammatory diseases.
Industry: The compound can be used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves its binding to β2-adrenergic receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as muscle relaxation and anti-inflammatory effects . The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- include other β2-adrenergic receptor agonists and catecholamine derivatives. Some examples are:
Isoproterenol: A synthetic catecholamine and β2-adrenergic receptor agonist.
Salbutamol: Another β2-adrenergic receptor agonist commonly used in asthma treatment.
Dopamine: A naturally occurring catecholamine with various physiological roles.
What sets 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- apart is its unique structure, which allows it to exhibit both β2-adrenergic receptor agonist activity and anti-inflammatory properties .
Eigenschaften
CAS-Nummer |
56632-95-2 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2 |
InChI-Schlüssel |
KSDGTGRBKWQATG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)
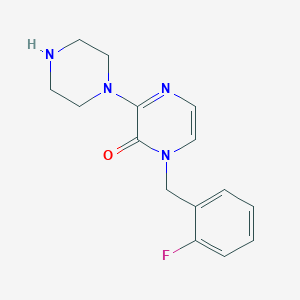
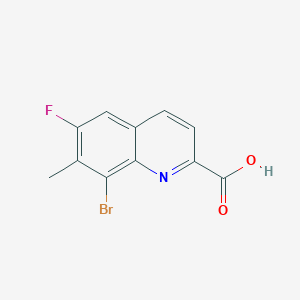
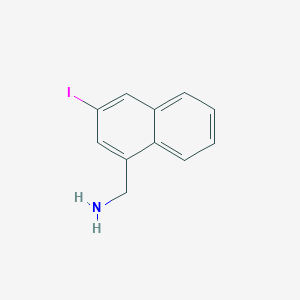
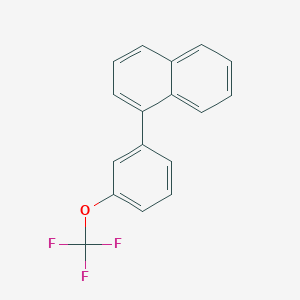

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)

